Toremifene-d6 Citrate
Description
Theoretical Framework of Deuterium (B1214612) Isotope Effects in Chemical Biology
The substitution of hydrogen with deuterium can profoundly influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is central to the strategic use of deuterium in chemical and biological research.
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The effect is most pronounced when substituting hydrogen with deuterium because the relative change in mass is the greatest (a 100% increase). wikipedia.orglibretexts.orglibretexts.org The rate of a reaction involving a carbon-hydrogen (C-H) bond can be 6 to 10 times faster than the same reaction involving a carbon-deuterium (C-D) bond. wikipedia.org
This difference arises from the fundamental principles of chemical bonding and molecular vibrations. The C-D bond is stronger and more stable than the C-H bond. humanjournals.comquora.com This increased stability is due to differences in zero-point vibrational energy. Because deuterium is heavier, a C-D bond vibrates at a lower frequency than a C-H bond. ias.ac.in Consequently, the C-D bond has a lower zero-point energy, meaning more energy is required to break it compared to a C-H bond. libretexts.orgias.ac.in Any reaction where the cleavage of a C-H bond is part of the rate-determining step will proceed more slowly when deuterium is substituted at that position. ias.ac.in
The kinetic isotope effect is a powerful tool for elucidating the mechanisms of chemical reactions. humanjournals.comnih.govfiveable.me By measuring the change in reaction rate upon isotopic substitution, researchers can gain insights into transition states and rate-limiting steps. libretexts.org
There are two main types of kinetic isotope effects:
Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step of the reaction. libretexts.orgcsbsju.edu Primary KIEs are significant, with kH/kD values typically ranging from 2 to 8. libretexts.orgcsbsju.edu A large PKIE provides strong evidence that C-H bond cleavage is integral to the slowest step of the reaction. libretexts.orgnih.gov
Secondary Kinetic Isotope Effect (SKIE): This occurs when the bond to the labeled isotope is not broken in the rate-determining step, but the isotopic substitution is at or near the reaction site. wikipedia.org SKIEs are much smaller than PKIEs, with kH/kD values typically close to 1.0. wikipedia.org They often arise from changes in the hybridization state of the carbon atom during the reaction. For example, a change from sp3 to sp2 hybridization at the labeled position often results in a normal SKIE (kH/kD > 1), while a change from sp2 to sp3 can result in an inverse SKIE (kH/kD < 1). wikipedia.orgcsbsju.edu
These effects are instrumental in distinguishing between different reaction pathways, such as the E1 and E2 elimination mechanisms. libretexts.orgprinceton.edu The observation of a large PKIE is consistent with the concerted E2 mechanism, where the C-H bond is broken in the single, rate-determining step. libretexts.org
Principles of Kinetic Isotope Effects (KIE) and Bond Stability
Strategic Integration of Deuterium into Drug Discovery and Development Methodologies
The unique properties of deuterium have been strategically integrated into modern pharmaceutical research, from early-stage discovery to clinical development.
Isotopic labeling involves incorporating an isotope into a molecule to trace its journey through a biological system. musechem.comcreative-proteomics.com Deuterium is an ideal label because it is stable (non-radioactive) and can be detected by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comsymeres.com
Key applications of deuterium labeling in research include:
Metabolism and Pharmacokinetic Studies: Deuterium-labeled compounds are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.comnih.gov By administering the labeled drug, researchers can accurately track the parent compound and identify its various metabolites. symeres.com
Internal Standards for Bioanalysis: In quantitative analysis, deuterated compounds serve as ideal internal standards. musechem.com Toremifene-d6 Citrate (B86180) is the deuterium-labeled version of Toremifene (B109984) Citrate and is intended for use as an internal standard for the quantification of toremifene by GC- or LC-MS. medchemexpress.comcaymanchem.com Because it is chemically identical to the non-labeled analyte but has a different mass, it can be added to a biological sample at a known concentration. This allows for precise quantification by correcting for variations during sample preparation and analysis. vulcanchem.com The "d6" designation signifies that six hydrogen atoms on the N,N-dimethyl moiety of toremifene have been replaced with deuterium. caymanchem.com
Bioisosterism is a strategy in medicinal chemistry where one atom or group of atoms in a compound is replaced by another to create a new molecule with improved properties but similar biological activity. wikipedia.orgnih.gov The substitution of hydrogen with deuterium is considered one of the most subtle and conservative examples of bioisosterism. nih.govsplendidlab.com
The primary goal of using deuterium as a bioisostere is to capitalize on the kinetic isotope effect to improve a drug's metabolic profile. slideshare.netacs.org Many drugs are cleared from the body through metabolic processes, often involving the enzymatic cleavage of C-H bonds by cytochrome P450 enzymes. nih.gov By strategically placing deuterium at these metabolically vulnerable positions (sometimes called "metabolic soft spots"), the rate of metabolism can be significantly slowed. splendidlab.comcambridgemedchemconsulting.com
This reduced rate of metabolism can lead to several therapeutic advantages:
Enhanced Efficacy and Safety: By improving the pharmacokinetic profile, deuteration may lead to improvements in both the efficacy and safety of a drug compared to its non-deuterated counterpart. nih.govnih.gov
The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, a testament to the success of this strategy. nih.govtandfonline.com It demonstrated a longer half-life compared to its non-deuterated analog, tetrabenazine. humanjournals.com
Properties
CAS No. |
1246833-71-5 |
|---|---|
Molecular Formula |
C32H36ClNO8 |
Molecular Weight |
604.126 |
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i1D3,2D3; |
InChI Key |
IWEQQRMGNVVKQW-JUFCHOJXSA-N |
SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyms |
2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-N,N-(dimethyl-d6)ethanamine 2-Hydroxy-1,2,3-propanetricarboxylate; FC 1157a-d6; Fareston-d6; NK 622-d6; NSC 613680-d6; |
Origin of Product |
United States |
Toremifene D6 Citrate As a Referent in Advanced Analytical Methodologies
Principles and Applications of Stable Isotope-Labeled Internal Standards in Bioanalysis
Stable isotope-labeled (SIL) internal standards are compounds where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com These standards are invaluable in bioanalytical methods because their chemical and physical properties are nearly identical to the analyte of interest. bioanalysis-zone.com This similarity ensures that the SIL internal standard behaves in the same manner as the unlabeled analyte during sample preparation, chromatography, and detection. wuxiapptec.com The primary advantage of using a SIL internal standard like Toremifene-d6 citrate (B86180) is its ability to compensate for variations that can occur throughout the analytical process, from extraction to instrumental analysis. lgcstandards.comclearsynth.com
Role in Quantitative Mass Spectrometry (MS)
In quantitative mass spectrometry, the goal is to accurately determine the concentration of a specific analyte in a sample. clearsynth.com Toremifene-d6 citrate is ideal for these methods because it is chemically almost identical to toremifene (B109984) but has a different mass-to-charge ratio (m/z) due to the presence of deuterium atoms. caymanchem.comscioninstruments.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. clearsynth.com
The fundamental principle of using a SIL internal standard in quantitative MS is based on the relative response ratio. A known amount of the internal standard is added to every sample, calibrator, and quality control sample at the beginning of the analytical process. lgcstandards.com The instrument then measures the ratio of the analyte's response to the internal standard's response. scioninstruments.com Because the analyte and the internal standard experience similar losses during sample preparation and similar ionization efficiencies in the mass spectrometer, the ratio of their signals remains constant even if the absolute signal of each varies. annlabmed.org This normalization corrects for procedural errors and ensures the accuracy and precision of the final quantitative result. texilajournal.com
Mitigation of Matrix Effects and Analytical Variability
Biological samples, such as plasma and urine, are complex mixtures containing numerous endogenous compounds. researchgate.net These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. scioninstruments.com Matrix effects can either suppress or enhance the analyte's signal, leading to inaccurate quantification. annlabmed.org
The use of a SIL internal standard like this compound is the most effective way to compensate for matrix effects. lgcstandards.com Since the internal standard has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement from the matrix components, provided they co-elute from the chromatography column. wuxiapptec.comannlabmed.org By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively canceled out. annlabmed.org This ensures that the quantitative results are reliable and reproducible, even in the presence of significant matrix interference. lcms.cz
Chromatographic and Spectrometric Method Development Using Deuterated Standards
The development of robust and reliable analytical methods is crucial for the accurate quantification of compounds in various matrices. Deuterated standards, such as this compound, play a pivotal role in the development and validation of these methods, particularly those involving chromatography and mass spectrometry. clearsynth.comlcms.czrjptonline.org
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a powerful technique for the selective and sensitive quantification of analytes in complex mixtures. lcms.cznih.gov In these methods, this compound is used as an internal standard for the quantification of toremifene. bertin-bioreagent.comcaymanchem.com
During method development, the chromatographic conditions are optimized to achieve good separation of the analyte from other matrix components. researchgate.net The use of a deuterated internal standard is critical in this phase to assess and correct for any potential issues, such as incomplete recovery during sample extraction or matrix effects during ionization. scispace.comresearchgate.net For instance, a study developing an LC-MS/MS method for phenytoin (B1677684) in human plasma utilized a deuterated internal standard (Phenytoin D10) to ensure accuracy and precision over a wide dynamic range. rjptonline.orgresearchgate.net Similarly, methods for other drugs have demonstrated the importance of deuterated standards in achieving reliable quantification. nih.govmdpi.com
The following table summarizes typical parameters for an LC-MS/MS method utilizing a deuterated internal standard:
| Parameter | Typical Value/Condition |
| Chromatography Column | Reversed-phase C18 |
| Mobile Phase | A gradient of an aqueous solution (e.g., with formic acid and ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). mdpi.com |
| Flow Rate | 0.2-1.0 mL/min |
| Injection Volume | 5-20 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Mass Spectrometry Mode | Multiple Reaction Monitoring (MRM) |
This table presents a generalized example and specific parameters will vary depending on the analyte and matrix.
Advanced Spectroscopic Techniques in Deuterated Compound Analysis
Advanced spectroscopic techniques are essential for the characterization and purity assessment of deuterated standards like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure of a molecule and determining the position and extent of deuterium labeling. newdrugapprovals.org ¹H NMR spectra can show the absence of signals at positions where hydrogen has been replaced by deuterium, while ²H NMR can directly detect the deuterium nuclei. lodz.plresearchgate.net This information is crucial for verifying the identity and isotopic purity of the standard.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. researchgate.netgoogleapis.com For this compound, HRMS can verify the incorporation of the six deuterium atoms by measuring the precise mass of the molecule. caymanchem.com This technique is also used to identify and characterize metabolites of the parent drug in metabolism studies. researchgate.net
The following table outlines the application of these advanced spectroscopic techniques:
| Spectroscopic Technique | Application for Deuterated Standards |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation, determination of deuterium labeling sites and isotopic purity. newdrugapprovals.orglodz.pl |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition confirmation and verification of deuterium incorporation. researchgate.netgoogleapis.com |
The use of these advanced analytical and spectroscopic methods, with this compound as a referent, ensures the high quality and reliability of bioanalytical data.
Synthetic Strategies for Deuterium Incorporation in Pharmaceutical Compounds
Chemical Synthesis Approaches for Site-Specific Deuteration
Site-specific deuteration can be achieved through various synthetic routes, broadly categorized into direct hydrogen-deuterium exchange on the final molecule or building the molecule from pre-deuterated precursors. resolvemass.ca Each approach has distinct applications and challenges depending on the target molecule's structure and the desired location of the isotopic label.
Hydrogen-Deuterium Exchange (HIE) is a powerful technique for incorporating deuterium (B1214612) into organic molecules by directly replacing C-H bonds with C-D bonds. nih.gov These reactions are often catalyzed by transition metals like palladium or platinum and typically use deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. resolvemass.cathieme-connect.de For a molecule like toremifene (B109984), HIE could theoretically be applied as a late-stage modification.
However, achieving the high degree of site-selectivity required for Toremifene-d6 Citrate (B86180) via HIE presents significant challenges. The toremifene structure contains multiple potentially reactive sites, including aromatic rings and aliphatic C-H bonds. While methods exist for the deuteration of N-alkylamines, controlling the reaction to exclusively label the N-methyl groups without affecting other positions would require a highly specific catalyst system. nih.gov Undesired deuteration at other sites could alter the compound's properties in unintended ways. Therefore, while HIE is a valuable tool in deuteration chemistry, it is often less practical for producing isotopically pure compounds like Toremifene-d6 compared to methods using deuterated building blocks.
A more direct and controllable strategy for synthesizing Toremifene-d6 Citrate involves the use of a deuterated starting material. researchgate.net This approach builds the isotopic label into the molecular scaffold from the outset, ensuring precise placement. For Toremifene-d6, the logical precursor is a deuterated version of 2-chloro-N,N-dimethylethanamine.
The synthesis can be envisioned in the following key stages:
Synthesis of a Deuterated Precursor: The primary building block, 2-chloro-N,N-(dimethyl-d6)ethylamine hydrochloride, is synthesized. This is typically achieved by taking deuterated 2-(dimethylamino)ethyl-1-ol and reacting it with a chlorinating agent, such as thionyl chloride, in a nucleophilic substitution reaction. google.comgoogle.com The deuterated alcohol itself can be prepared from commercially available, highly enriched deuterium sources like d6-dimethylamine. tandfonline.com
Synthesis of the Toremifene Core: The non-deuterated portion of the molecule, the triphenylethylene (B188826) backbone, is constructed. A common route involves the reaction of 4-hydroxybenzophenone (B119663) with other precursors to form the characteristic 1,2-diphenylbutenyl structure.
Coupling and Salt Formation: The deuterated side chain is attached to the core structure. This is accomplished through an O-alkylation reaction, where the hydroxyl group on the phenyl ring of the toremifene core is reacted with the synthesized 2-chloro-N,N-(dimethyl-d6)ethylamine. tandfonline.commdpi.com The resulting Toremifene-d6 free base is then reacted with citric acid to produce the final, stable this compound salt.
This bottom-up approach using a deuterated precursor is highly efficient for ensuring that all six deuterium atoms are located exclusively on the N,N-dimethyl group, yielding a product with high isotopic purity at the desired site.
Hydrogen-Deuterium Exchange Methodologies
Assessment of Isotopic Enrichment and Purity in Deuterated Pharmaceutical Research Materials
Following synthesis, it is imperative to verify the isotopic integrity of the deuterated compound. neulandlabs.com This involves confirming that the correct number of deuterium atoms has been incorporated, verifying their specific location within the molecule, and quantifying the percentage of the desired deuterated compound relative to any partially deuterated or non-deuterated versions (isotopologues). bvsalud.orgrsc.org The primary analytical techniques for this characterization are mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org
| Analytical Technique | Principle | Information Obtained for this compound |
|---|---|---|
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Deuterium incorporation increases the molecular weight of the compound (1.006 Da per deuterium atom). | Confirms the overall degree of deuteration by observing the mass shift. High-resolution MS (HR-MS) precisely measures the mass of isotopologues (d0 to d6) and their relative abundance is used to calculate isotopic enrichment and purity. rsc.orgacs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei. ¹H NMR observes protons, while ²H NMR observes deuterium. Deuteration at a specific site causes the corresponding proton signal to disappear in the ¹H NMR spectrum. | Confirms the site of deuteration by showing the absence of the N,N-dimethyl proton signal in the ¹H spectrum. rsc.org Quantitative NMR (qNMR) can be used to determine isotopic purity by comparing the integration of remaining proton signals. researchgate.netfujifilm.com ²H NMR can directly detect the signal from the incorporated deuterium. |
High-resolution mass spectrometry (HR-MS) is particularly powerful for determining the distribution of isotopologues. By analyzing the isotopic cluster of the molecular ion, the relative percentage of molecules containing zero (d0) to six (d6) deuterium atoms can be accurately quantified. researchgate.netresearchgate.net This provides a detailed profile of the isotopic enrichment.
NMR spectroscopy provides definitive structural confirmation. For this compound, the ¹H NMR spectrum would be expected to show a complete or near-complete disappearance of the singlet peak corresponding to the six protons of the N,N-dimethyl group. rsc.org The integration of this region relative to other well-defined proton signals in the molecule allows for a quantitative assessment of the isotopic purity. Furthermore, ²H NMR spectroscopy could be used to directly observe a signal confirming the presence of deuterium in the N-methyl chemical environment.
Mechanistic Investigations of Drug Metabolism Using Deuterated Compounds
In Vitro Methodologies for Metabolic Stability Assessment
In vitro methods are essential for predicting a drug's metabolic fate in the body. These laboratory-based techniques allow for the controlled study of metabolic stability and the identification of enzymes responsible for a drug's biotransformation. googleapis.comoapi.int For a compound like Toremifene-d6 Citrate (B86180), these methods are critical for quantifying the impact of deuteration on its metabolic profile compared to its non-deuterated counterpart.
The cytochrome P450 (CYP) system, a superfamily of enzymes primarily found in the liver, is responsible for the metabolism of a vast number of drugs, including Toremifene (B109984). europa.eueuropa.eu In vitro studies using human liver microsomes (HLMs) or recombinant human CYP enzymes are the gold standard for identifying which specific CYP isoforms are involved in a drug's metabolism. nih.govpharmgkb.org
Research indicates that Toremifene is extensively metabolized, with the CYP3A subfamily, particularly CYP3A4, playing a principal role. europa.eueuropa.eudrugbank.comnih.gov This enzyme is primarily responsible for the main metabolic pathway of N-demethylation, which converts Toremifene into its major metabolite, N-desmethyltoremifene. europa.eunih.goveuropa.eu Other CYP enzymes, including CYP2D6, CYP2C9, and CYP1A1, are also involved, though to a lesser extent, in the formation of various metabolites. pharmgkb.orgascopubs.orgnih.gov For instance, studies have shown that while N-demethylation is mainly mediated by CYP3A4, the formation of 4-hydroxy-N-desmethyltoremifene can be catalyzed by both CYP2C9 and CYP2D6. pharmgkb.org
The introduction of deuterium (B1214612) at the N-demethyl site in Toremifene-d6 Citrate is expected to slow the rate of this primary metabolic reaction due to the kinetic isotope effect. nih.gov The C-D bond is approximately 6 to 10 times more stable than the C-H bond, leading to a higher activation energy required for cleavage by CYP3A4. juniperpublishers.com This can be quantified in vitro by comparing the rate of metabolite formation (k) for the deuterated (kD) and non-deuterated (kH) compounds, expressed as the KIE ratio (kH/kD). juniperpublishers.com A significant KIE value (>2) would confirm that C-H bond cleavage is a rate-limiting step in the N-demethylation of Toremifene. portico.org
| Enzyme Family | Specific Isoform(s) | Primary Metabolic Reaction Catalyzed for Toremifene | Reference(s) |
| Cytochrome P450 3A | CYP3A4 | N-demethylation, α-hydroxylation, Formation of (deaminohydroxy)toremifene | drugbank.comnih.govacs.org |
| Cytochrome P450 2D6 | CYP2D6 | N-demethylation, Formation of 4-hydroxy-N-desmethyltoremifene | pharmgkb.orgascopubs.orgnih.gov |
| Cytochrome P450 2C | CYP2C9, CYP2C19 | Formation of 4-hydroxy-N-desmethyltoremifene, General Inhibition | pharmgkb.orgnih.govtandfonline.com |
| Cytochrome P450 1A | CYP1A1 | N-demethylation | nih.govascopubs.org |
| Cytochrome P450 2B6 | CYP2B6 | General Inhibition | nih.govtandfonline.com |
The biotransformation of Toremifene is complex, involving several metabolic pathways that produce a range of metabolites. nih.govwikipedia.orgcsic.es The primary pathways identified through in vitro and in vivo studies include N-demethylation, hydroxylation, deamination, and dehalogenation. nih.govcsic.esresearchgate.net
The main metabolite found in human serum is N-desmethyltoremifene, formed via CYP3A4-mediated N-demethylation. europa.eueuropa.eu Other significant metabolites include 4-hydroxytoremifene, (deaminohydroxy)toremifene (also known as ospemifene), and N,N-didemethyltoremifene. europa.euwikipedia.org More extensive studies have identified up to 18 distinct metabolites, indicating a network of parallel and sequential reactions. nih.gov
Deuterium-labeled compounds like this compound are invaluable tools for tracing these intricate metabolic pathways. nih.gov By using mass spectrometry to track the mass shift imparted by the deuterium atoms, researchers can unequivocally identify metabolites derived from the parent drug. This method helps to distinguish drug metabolites from endogenous compounds and to map the complete metabolic fate of a molecule, from initial biotransformation to final excretion. nih.gov
| Metabolite Name | Metabolic Pathway | Key Enzyme(s) | Reference(s) |
| N-desmethyltoremifene | N-demethylation | CYP3A4 | europa.eueuropa.eudrugbank.com |
| 4-hydroxytoremifene | Aromatic Hydroxylation | Not fully specified, but not primarily CYP2D6 or CYP3A4 | nih.govascopubs.org |
| (deaminohydroxy)toremifene / Ospemifene | Deamination, Hydroxylation | CYP3A4 | nih.govwikipedia.org |
| α-hydroxytoremifene | α-hydroxylation | CYP3A4 | acs.org |
| 4-hydroxy-N-desmethyltoremifene | Hydroxylation, N-demethylation | CYP2C9, CYP2D6 | pharmgkb.org |
| N,N-didemethyltoremifene | Sequential N-demethylation | CYP3A4 | europa.eu |
Enzymatic Biotransformation Studies (e.g., Cytochrome P450 Systems)
Deuterium-Induced Metabolic Switching and Pathway Redirection
A fascinating consequence of selective deuteration is the phenomenon of "metabolic switching" or "metabolic shunting." juniperpublishers.comosti.gov When deuterium substitution significantly slows down a primary metabolic pathway (a metabolic "soft spot"), the drug's metabolism can be redirected toward alternative, previously minor, pathways. juniperpublishers.comnih.gov This occurs because other metabolic enzymes can now more effectively compete for the parent drug, altering the relative proportions of the metabolites formed. osti.gov
Comparative Metabolic Profiling of Deuterated and Non-Deuterated Analogs
A direct comparative metabolic profiling of Toremifene and this compound is essential to fully understand the effects of deuteration. wikipedia.orgjuniperpublishers.com Such studies involve incubating both compounds under identical in vitro conditions (e.g., with human liver microsomes) and analyzing the rate of disappearance of the parent drug and the rate of formation of key metabolites. nih.gov
The primary expected difference is a decreased rate of N-demethylation for this compound compared to Toremifene, resulting in greater metabolic stability for the deuterated compound. This would be reflected in a longer half-life in the in vitro system. The KIE for this specific reaction (CYP3A4-mediated N-demethylation) would be a key data point. Concurrently, analysis would focus on whether the formation rates of other metabolites, such as 4-hydroxytoremifene, are increased, which would provide direct evidence of metabolic switching. juniperpublishers.comosti.gov While specific experimental data on this compound is proprietary, the principles of the kinetic isotope effect allow for a scientifically grounded prediction of its metabolic profile relative to Toremifene. informaticsjournals.co.innih.gov
| Metabolic Parameter | Toremifene (Non-Deuterated Analog) | This compound (Deuterated Analog) | Expected Outcome of Deuteration | Reference(s) |
| Primary Metabolic Site | N-methyl groups | N-methyl groups (deuterated) | N/A | europa.eueuropa.eu |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | N/A | europa.eudrugbank.comnih.gov |
| Rate of N-demethylation | Normal rate (kH) | Slower rate (kD) | Decreased metabolic rate | informaticsjournals.co.injuniperpublishers.comnih.gov |
| Kinetic Isotope Effect (KIE = kH/kD) | 1 | >1 (Theoretically >2) | Significant isotope effect slows metabolism | juniperpublishers.comportico.org |
| Metabolic Stability (in vitro half-life) | Shorter | Longer | Increased metabolic stability | informaticsjournals.co.in |
| Metabolite Profile | High levels of N-desmethyltoremifene | Reduced levels of N-desmethyltoremifene; Potentially increased levels of other metabolites (e.g., hydroxylated forms) | Evidence of metabolic switching | juniperpublishers.comosti.gov |
Academic Perspectives on Selective Estrogen Receptor Modulators Serms and Deuteration
Molecular Mechanisms of SERM Action
Selective Estrogen Receptor Modulators (SERMs) are a class of nonsteroidal compounds that interact with estrogen receptors (ERs). wikipedia.org Their defining characteristic is the ability to exert either estrogenic (agonist) or antiestrogenic (antagonist) effects depending on the target tissue. capes.gov.brscielo.br This tissue-specific activity allows for a desirable therapeutic profile, potentially providing the benefits of estrogen in certain tissues while mitigating its adverse effects in others. scielo.brdovepress.com Most physiological responses to estrogens are mediated by two receptor subtypes, ERα and ERβ, which are members of the ligand-dependent nuclear receptor superfamily. capes.gov.br The mechanism of action for a SERM involves binding to these receptors, which induces a series of molecular events. scielo.br
The binding of a SERM to an estrogen receptor initiates a conformational change in the receptor protein. researchgate.net This altered complex can then interact with specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, or it can engage with other transcription factors and coregulatory proteins. dovepress.comresearchgate.net The ultimate biological response—whether agonistic or antagonistic—is determined by several factors, including the specific ligand, the ER subtype present (ERα or ERβ), the ratio of these subtypes, and the cellular context, particularly the availability of various coregulatory proteins (coactivators and corepressors) in that specific tissue. capes.gov.brnih.gov For instance, the SERMs tamoxifen (B1202) and raloxifene (B1678788) both act as antagonists in breast tissue and agonists in bone; however, tamoxifen exhibits agonist activity in the uterus, whereas raloxifene does not. capes.gov.brmolbiolcell.org This highlights that each SERM has a unique biological profile and cannot be generalized as a class. dovepress.com
The interaction between a SERM and an estrogen receptor is a highly specific process governed by the molecular structures of both the ligand and the receptor's ligand-binding domain (LBD). mdpi.com The LBD is flexible and can accommodate a variety of structurally diverse ligands. dovepress.com Upon binding, each ligand imparts a unique conformation to the receptor. capes.gov.brscielo.br This induced-fit mechanism is central to the action of SERMs.
Crystallographic and fluorescence spectroscopy studies have provided detailed insights into these conformational changes. oup.comnih.gov The binding of a full agonist, like the natural hormone estradiol, typically induces a conformation that allows for the recruitment of coactivator proteins. researchgate.net This involves a critical repositioning of a region of the LBD known as helix 12, which effectively creates a binding surface for coactivators. pnas.orgtandfonline.com
In contrast, when a SERM with an antagonistic profile (like tamoxifen or raloxifene) binds, its structure, often featuring a bulky side chain, physically obstructs the repositioning of helix 12. mdpi.comresearchgate.net This antagonistic conformation prevents the binding of coactivators and may instead facilitate the recruitment of corepressor proteins. capes.gov.brresearchgate.net The resulting ligand-receptor complex is transcriptionally inactive or repressive. oup.com Even subtle differences between SERMs, such as between raloxifene and 4-hydroxytamoxifen, can produce distinct conformational states, which helps to explain their unique biological activities. oup.com These dynamic changes in the receptor's structure are the foundational step that dictates the subsequent cellular response. nih.gov
The tissue selectivity of SERMs is a complex phenomenon arising from the interplay of three primary factors:
Differential Expression of ER Subtypes : Estrogen receptors ERα and ERβ are expressed in different amounts across various tissues. nih.gov For example, in the testis, ERα is primarily found in Leydig cells, while ERβ is present in germ cells and Sertoli cells. dovepress.com This differential distribution means that a SERM with a preference for one subtype over the other will naturally have a more pronounced effect in tissues where its preferred receptor is dominant. wikipedia.orgnih.gov
Receptor Conformation : As discussed, each SERM induces a unique conformational change in the ER upon binding. oregonstate.edu This specific shape of the ligand-receptor complex determines which set of coregulatory proteins can interact with it. scielo.br
Tissue-Specific Coregulator Availability : The cellular environment, specifically the pool of available coactivator and corepressor proteins, varies significantly from one tissue to another. nih.govmolbiolcell.org A specific SERM-ER complex might recruit a coactivator in one tissue (leading to an agonist effect) but a corepressor in another (leading to an antagonist effect). researchgate.net
Therefore, the tissue-specific action of a SERM is not an intrinsic property of the compound alone but rather the result of its interaction with a unique cellular environment. scielo.br This intricate system allows for the fine-tuning of estrogenic activity, where a SERM can be designed to be an antagonist in breast tissue, an agonist in bone, and have a neutral effect on the uterus, as is the case with raloxifene. molbiolcell.orgnih.gov
Ligand-Estrogen Receptor Interactions and Conformational Dynamics
Computational Approaches in SERM Research and Deuterium (B1214612) Integration
Computational methods have become indispensable tools in modern drug discovery, including the research and development of SERMs. frontiersin.orgfrontiersin.org These approaches, ranging from molecular modeling to predictive algorithms, allow researchers to simulate and analyze complex biological interactions at a molecular level, accelerating the identification and optimization of drug candidates. frontiersin.orgresearchgate.net In the context of SERMs, computational studies help elucidate binding mechanisms, predict biological activity, and explore the potential impact of chemical modifications like deuterium integration. researchgate.netoup.com
Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation and binding affinity of one molecule to another. medicinescience.orgmatec-conferences.org In SERM research, these methods are used to simulate the interaction between a ligand (like toremifene) and the LBD of estrogen receptors. matec-conferences.orgbenthamdirect.com By creating three-dimensional models of the receptor and the ligand, scientists can perform virtual screenings of large compound libraries to identify potential new SERMs. frontiersin.orgresearchgate.net
Docking studies provide valuable insights into the specific amino acid residues within the LBD that interact with the SERM, helping to understand the structural basis for its agonist or antagonist activity. medicinescience.orgmdpi.com For example, computational analyses have been used to compare the binding of approved SERMs like tamoxifen and toremifene (B109984) to the estrogen receptor, revealing key interactions that stabilize the complex. medicinescience.orgdergipark.org.tr These studies can correlate the docked structure of a compound with its biological activity, aiding in the design of new molecules with improved tissue selectivity and efficacy. benthamdirect.com
| Compound | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Primary Finding |
|---|---|---|---|---|
| Toremifene | ERα | -11.2 | Arg394, Glu353, Asp351 | Strong binding affinity, interacts with key residues in the ligand-binding pocket, supporting its role as a competitive inhibitor. medicinescience.org |
| Tamoxifen | ERα | -11.5 | Arg394, Glu353, Asp351 | Similar to toremifene, demonstrates high binding affinity and interaction with critical residues, consistent with its antagonistic function. medicinescience.org |
| Raloxifene | ERα | -11.9 | Arg394, Glu353, Leu387 | Exhibits the highest binding affinity among the tested SERMs, with its side chain playing a crucial role in modulating receptor conformation. medicinescience.org |
| Estradiol | ERα | -10.7 | Arg394, Glu353, His524 | The natural ligand shows strong binding, serving as a benchmark for the antagonist activity of SERMs. medicinescience.org |
Deuteration is a chemical modification where one or more hydrogen atoms in a drug molecule are replaced by deuterium, a stable, non-radioactive heavy isotope of hydrogen. wikipedia.orginformaticsjournals.co.in The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This increased bond strength can significantly impact the drug's metabolic profile due to the "kinetic isotope effect" (KIE). wikipedia.orgjuniperpublishers.com Metabolic pathways that involve the cleavage of a C-H bond, particularly oxidation by cytochrome P450 (CYP450) enzymes, can be slowed down when deuterium is present at that position. juniperpublishers.comtandfonline.com This often results in a lower rate of metabolism, a longer biological half-life, and potentially altered ratios of metabolites. wikipedia.orgjuniperpublishers.com
In silico (computational) methods can be employed to predict the effects of deuteration on a drug molecule like toremifene, creating Toremifene-d6 Citrate (B86180). medchemexpress.com While predicting the precise in-vivo pharmacokinetic outcome is challenging due to complex biological factors, computational models can help identify the most likely sites of metabolism on the parent molecule. juniperpublishers.combioscientia.de By analyzing the structure and known metabolic pathways of toremifene, researchers can hypothesize which positions, when deuterated, would most effectively slow its breakdown. europa.eu This allows for a more targeted approach to synthesizing deuterated analogs, prioritizing those with the highest probability of having an improved pharmacokinetic profile. informaticsjournals.co.in
| Property | Effect of Deuteration | Underlying Principle |
|---|---|---|
| Metabolic Stability | Increased | The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, making it harder for metabolic enzymes (e.g., CYP450) to break. informaticsjournals.co.inbioscientia.de |
| Biological Half-life | Increased/Prolonged | A reduced rate of metabolism leads to slower systemic clearance of the drug, thus extending its duration of action. wikipedia.orgjuniperpublishers.com |
| Pharmacodynamics | Generally Unchanged | Deuterium is a bioisostere of hydrogen; it is similar in size and shape, so it typically does not alter the drug's ability to bind to its target receptor. informaticsjournals.co.intandfonline.com |
| Metabolite Profile | Potentially Altered ("Metabolic Switching") | Deuteration can block one metabolic pathway, causing the drug to be broken down through alternative routes, which can change the ratio of metabolites formed. juniperpublishers.combioscientia.de |
Q & A
Q. What is the mechanistic role of Toremifene-d6 Citrate in estrogen receptor (ER) modulation, and how can researchers validate its selectivity in vitro?
this compound, a deuterated selective estrogen receptor modulator (SERM), competitively inhibits estrogen binding to ERα and ERβ. To validate selectivity, researchers should conduct receptor-binding assays using radiolabeled estradiol (e.g., ³H-estradiol) and compare IC₅₀ values for ERα vs. ERβ. Co-immunoprecipitation or luciferase reporter assays in ER-transfected cell lines (e.g., MCF-7 for ERα) can further confirm subtype-specific antagonism . Isotopic labeling (deuteration) enhances pharmacokinetic tracking via mass spectrometry, enabling precise quantification in metabolic studies .
Q. How does isotopic labeling (deuteration) in this compound influence experimental design in pharmacokinetic studies?
Deuteration reduces metabolic degradation by stabilizing carbon-deuterium bonds, prolonging half-life. Researchers should use LC-MS/MS with multiple reaction monitoring (MRM) to distinguish Toremifene-d6 from non-deuterated analogs. Include internal standards (e.g., stable isotope-labeled metabolites) to normalize matrix effects in plasma/tissue samples. Baseline correction is critical to avoid interference from endogenous compounds .
Q. What are the key toxicological considerations when handling this compound in preclinical studies?
Toremifene citrate exhibits mutagenicity in some assays (e.g., Ames test) and may cause organ weight changes (uterus, liver) in rodents. Researchers must adhere to IARC Group 3 guidelines (limited carcinogenicity evidence) and implement strict PPE protocols (gloves, goggles) to prevent ocular or dermal exposure. Acute aquatic toxicity necessitates containment measures to avoid environmental release .
Advanced Research Questions
Q. How can researchers optimize experimental designs to assess this compound’s efficacy in ER-positive cancer models while minimizing off-target effects?
Use orthotopic xenograft models (e.g., ER+ breast cancer PDX models) with deuterated analogs to track tumor uptake via PET-MRI fusion imaging. Combine RNA-seq and ChIP-seq to map ER-dependent transcriptional changes. Include negative controls (e.g., ER-knockout cells) and co-administer CYP3A4 inhibitors to assess metabolic stability .
Q. What methodological approaches resolve contradictions in data on Toremifene’s dual agonist/antagonist activity across tissue types?
Tissue-specific effects arise from ER co-regulator expression (e.g., SRC-1 vs. NCOR). Employ proximity ligation assays (PLA) to visualize ER-co-regulator interactions in target tissues (e.g., bone vs. breast). Meta-analyses of transcriptomic datasets (e.g., GEO) can identify context-dependent gene signatures. Validate findings using CRISPR-edited cell lines lacking specific co-regulators .
Q. How should researchers address ecological risks when disposing of this compound waste in laboratory settings?
Follow hazardous waste protocols: incinerate contaminated materials at >1,000°C to prevent aquatic toxicity. For liquid waste, use activated carbon filtration followed by chemical oxidation (e.g., Fenton reaction). Document disposal via waste tracking systems compliant with EPA/REACH regulations. Collaborate with environmental chemists to assess long-term ecotoxicology using Daphnia magna bioassays .
Q. What strategies mitigate batch-to-batch variability in deuterated Toremifene citrate synthesis for reproducible research?
Implement QC/QA protocols:
- NMR (¹H/²H) and HRMS to confirm deuteration ≥98%.
- HPLC-PDA to monitor impurity profiles (e.g., residual non-deuterated isomers).
- Accelerated stability studies (40°C/75% RH) to validate shelf-life. Use custom compound libraries (e.g., tyrosine kinase inhibitor libraries) for cross-reactivity screening .
Methodological Resources
- Data Analysis : Use R/Bioconductor packages (e.g., DESeq2) for differential gene expression analysis in ER-modulation studies .
- Literature Review : Leverage SciFinder for structure-activity relationship (SAR) queries and patent landscaping .
- Ethical Compliance : Adhere to IACUC guidelines for in vivo studies, including humane endpoints for organ weight monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
